molecular formula C20H17FN2O2 B2375613 N-[(4-fluorophenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478249-39-7

N-[(4-fluorophenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2375613
CAS No.: 478249-39-7
M. Wt: 336.366
InChI Key: ZEQRJUPMQIOMRT-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole carboxamides This compound is characterized by the presence of a fluorobenzyl group, a methylbenzoyl group, and a pyrrole ring

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Benzoyl Group: The 2-methylbenzoyl group can be introduced via Friedel-Crafts acylation, using 2-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Fluorobenzyl Group: The 4-fluorobenzyl group can be attached through a nucleophilic substitution reaction, where 4-fluorobenzyl chloride reacts with the pyrrole derivative in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzoyl positions, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
  • N-(4-bromobenzyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
  • N-(4-methylbenzyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

Uniqueness

N-[(4-fluorophenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c1-13-4-2-3-5-17(13)19(24)15-10-18(22-12-15)20(25)23-11-14-6-8-16(21)9-7-14/h2-10,12,22H,11H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQRJUPMQIOMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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